Siseptin

Description

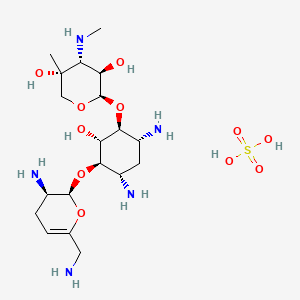

Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNJDPXUPRGIE-XMKQNZKISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-09-2 |

Source

|

| Record name | Sisomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disisomicin pentakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Siseptin (Sisomicin): Mechanistic Insights into 30S Ribosomal Subunit Binding and Protein Synthesis Inhibition

Executive Summary Siseptin, universally known in pharmacological literature as Sisomicin, is a potent aminoglycoside antibiotic derived from the fermentation of the actinomycete 1[1]. Structurally related to gentamicin, it possesses a unique unsaturated aminocyclitol ring that confers robust bactericidal activity, particularly against aerobic Gram-negative bacilli and select Gram-positive pathogens[2]. As a Senior Application Scientist, I present this technical guide to dissect the precise molecular mechanisms by which this compound disrupts bacterial protein synthesis, detailing its target engagement at the 30S ribosomal decoding center, the resulting conformational dynamics, and the self-validating experimental protocols used to quantify its efficacy.

Molecular Architecture and Target Engagement

The primary bactericidal mechanism of this compound hinges on its high-affinity binding to the 30S ribosomal subunit. Unlike bacteriostatic agents that merely pause translation, this compound actively corrupts the structural fidelity of the ribosome.

Structural Dynamics at the Decoding Center: High-resolution ambient temperature crystallography has elucidated the exact binding coordinates of this compound within the 16S rRNA decoding center[3]. The molecule anchors itself to helix 44 (h44) through a complex network of seven hydrogen bonds and a critical hydrophobic ring stacking interaction:

-

Ring-I: Establishes base stacking with decoding center residue G1491[3].

-

Ring-II: Engages in hydrogen bonding with the backbone phosphate of 16S rRNA residue A1493 and the bases of G1494 and U1495[3].

-

Ring-III: Forms a single H-bond with the backbone phosphate of U1406, two H-bonds with G1405, and a single H-bond with the 5-methyl modified cytosine (5mC1407)[3].

This precise binding alters the dynamic interaction between h44 and the highly conserved GGAA tetraloop on helix 45 (h45). This compound binding stabilizes an4[4]. By forcing the ribosome into this unnatural intermediary conformation, this compound prevents the structural proofreading mechanisms that normally reject non-cognate transfer RNAs (tRNAs).

The Cascade of Translation Inhibition

The structural distortion induced by this compound triggers a lethal cascade of translational errors:

-

Initiation Complex Disruption: this compound prevents the proper assembly of the functional 70S ribosome by interfering with the initiation complex[2].

-

mRNA Misreading: By locking the A-site into an intermediate closed state, this compound lowers the thermodynamic barrier for near-cognate and non-cognate aminoacyl-tRNAs. This causes the ribosome to misread the messenger RNA (mRNA) codons[2].

-

Translocation Blockade: The physical presence of the aminoglycoside in the decoding center sterically hinders the translocation of the tRNA from the A-site to the P-site[5].

-

Aberrant Protein Accumulation: The incorporation of incorrect amino acids leads to the synthesis of truncated, misfolded proteins. When these faulty proteins are inserted into the bacterial cell membrane, they compromise its integrity, leading to an influx of more antibiotic and ultimately, cell death[5].

Diagram illustrating the molecular cascade of this compound-induced bacterial cell death.

Quantitative Data & Binding Kinetics

To provide a comparative baseline for drug development professionals, the following table summarizes the quantitative binding interactions and typical minimum inhibitory concentration (MIC) ranges for this compound against standard reference strains.

| Parameter / Interaction | Target / Strain | Value / Description |

| Ring-I Interaction | 16S rRNA (G1491) | Hydrophobic base stacking |

| Ring-II Interaction | 16S rRNA (A1493, G1494, U1495) | Hydrogen bonding network |

| Ring-III Interaction | 16S rRNA (U1406, G1405, 5mC1407) | 4 distinct Hydrogen bonds |

| MIC (Escherichia coli) | E. coli ATCC 25922 | 0.25 – 2.0 µg/mL |

| MIC (Pseudomonas aeruginosa) | P. aeruginosa clinical isolates | 0.5 – 4.0 µg/mL |

| Translation Inhibition IC50 | In vitro Cell-Free Assay | ~0.4 - 1.0 µM (Strain dependent) |

Experimental Methodologies

To validate the efficacy and mechanism of this compound, researchers rely on robust, self-validating experimental systems. Below are the field-proven protocols for assessing protein synthesis inhibition and whole-cell bactericidal activity.

Protocol 1: Cell-Free Translation Inhibition Assay

Causality Insight: Utilizing an E. coli S30 extract provides a complete, native macromolecular environment (ribosomes, tRNAs, synthetases) without the confounding variable of cell membrane permeability. This isolates the ribosomal binding kinetics, ensuring that the competitive inhibition observed accurately reflects intracellular target engagement[6].

-

Reagent Preparation: Thaw the E. coli S30 Extract System for Linear Templates on ice. Prepare a master mix containing S30 premix (amino acids minus methionine), T7 RNA polymerase, and RNase inhibitor.

-

Template Addition: Add 1 µg of a reporter mRNA template (e.g., Firefly Luciferase) to the master mix. The luminescence readout provides a highly sensitive, linear quantification of functional protein synthesized.

-

This compound Titration: Prepare a serial dilution of this compound in nuclease-free water (ranging from 0.01 µM to 10 µM). Add 1 µL of each dilution to respective reaction tubes. Use water as a negative control and a known inhibitor (e.g., Kanamycin) as a positive control[6].

-

Translation Phase: Incubate the reaction mixtures at 37°C for 60 minutes to allow for translation and protein folding.

-

Quenching and Readout: Stop the reaction by placing tubes on ice. Transfer 5 µL of the reaction to a 96-well opaque plate. Add 50 µL of Luciferase Assay Reagent to each well.

-

Data Acquisition: Measure luminescence using a microplate reader. Calculate the IC50 by plotting the log of this compound concentration against the normalized luminescence percentage.

Step-by-step workflow for the cell-free translation inhibition assay using E. coli S30 extract.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Causality Insight: This assay determines the phenotypic susceptibility of whole bacteria. It validates that the in vitro ribosomal binding translates to actual cell death, accounting for biological variables like efflux pumps and membrane permeability[7].

-

Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli ATCC 25922) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[7].

-

Broth Dilution: Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of ~5 x 10⁵ CFU/mL[7].

-

Antibiotic Plating: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB (e.g., 64 µg/mL down to 0.06 µg/mL)[7].

-

Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the antibiotic dilution. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16–20 hours under aerobic conditions[7].

-

Analysis: Visually inspect the wells or use a spectrophotometer (OD600). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth[7].

Conclusion

This compound (Sisomicin) remains a critical tool in the antimicrobial arsenal. By exploiting the structural vulnerabilities of the bacterial 30S ribosomal subunit, it induces a catastrophic failure of protein synthesis fidelity. The integration of high-resolution structural biology with robust in vitro and in vivo assays continues to inform the development of next-generation aminoglycosides capable of overcoming emerging resistance mechanisms.

References

- What is the mechanism of Sisomicin sulfate? - Patsnap Synapse.

- The Discovery and Production of Sisomicin: A Technical Guide - Benchchem.

- What is Sisomicin sulfate used for? - Patsnap Synapse.

- Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - Oxford Academic (Nucleic Acids Research).

- Sisomicin and N1MS binding to the 30S decoding complex induces an intermediate state of 30S domain closure - ResearchGate.

- Application Notes and Protocols for Sisomicin in Veterinary Medicine Research - Benchchem.

- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance - MDPI (Pharmaceutics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Sisomicin sulfate? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. What is Sisomicin sulfate used for? [synapse.patsnap.com]

- 6. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Siseptin (Sisomicin) Aminoglycoside: Structural Architecture, Mechanistic Pathways, and Analytical Characterization

Executive Summary

Siseptin, universally documented under its generic nomenclature as Sisomicin , is a potent, broad-spectrum aminoglycoside antibiotic originally isolated from the fermentation broth of Micromonospora species[1],[2]. Structurally analogous to gentamicin C1a, this compound is distinguished by a unique 4',5'-dehydro unsaturation in its sisosamine sugar ring. This critical structural variance not only alters the conformational flexibility of the molecule but also enhances its binding avidity to the bacterial 30S ribosomal subunit. As a result, this compound exhibits profound bactericidal efficacy against refractory Gram-negative pathogens, including persister cells of Pseudomonas aeruginosa[2]. This technical guide provides a comprehensive analysis of this compound’s chemical architecture, mechanistic pathways, analytical characterization protocols, and pharmacological profile.

Chemical Architecture & Structural Elucidation

This compound (C₁₉H₃₇N₅O₇) belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides[1]. The molecular scaffold is constructed from a central 2-DOS aminocyclitol ring, which is glycosidically linked at the C4 and C6 positions to two distinct aminosugars[3]:

-

Sisosamine (at C4): An unsaturated aminosugar (2,6-diamino-2,3,4,6-tetradeoxy-D-glycero-hex-4-enopyranose). The double bond between C4' and C5' flattens the ring geometry, increasing the basicity of the adjacent amino groups and optimizing hydrogen bonding within the ribosomal binding pocket.

-

Garosamine (at C6): A heavily methylated sugar (3-deoxy-4-C-methyl-3-(methylamino)-L-arabinopyranose) that contributes to the molecule's resistance against specific aminoglycoside-modifying enzymes (AMEs)[1].

Table 1: this compound (Sisomicin) Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | [1],[2] |

| Molecular Formula | C₁₉H₃₇N₅O₇ | [1],[3] |

| Molecular Weight | 447.53 g/mol | [2],[4] |

| Exact Mass | 447.2693 Da | [2],[4] |

| Melting Point | 198-201 °C (Monohydrate form) | [3] |

| Optical Rotation | [α]D²⁶ +189° (c = 0.3) | [3] |

| XLogP3 | -5.1 (Highly hydrophilic) | [1],[4] |

Mechanism of Action: Ribosomal Binding & Translational Disruption

The bactericidal causality of this compound is rooted in its polycationic nature. At physiological pH, its five amino groups are protonated, facilitating initial electrostatic interactions with the negatively charged lipopolysaccharides (LPS) of the bacterial outer membrane. Following porin-mediated entry, this compound utilizes the proton motive force (PMF) to traverse the inner membrane.

Upon entering the cytoplasm, this compound binds with high affinity to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit[1],[5]. This binding locks the conserved adenine residues (A1492 and A1493) in a "flipped-out" conformation. This structural distortion mimics the conformational changes that normally occur only during cognate tRNA binding, thereby severely reducing the fidelity of translation. The resulting incorporation of incorrect amino acids leads to the accumulation of aberrant, truncated proteins that insert into the cell membrane, causing lethal membrane permeabilization and rapid cell death[5].

Fig 1: this compound (Sisomicin) mechanism of action from membrane penetration to bactericidal cell death.

Experimental Protocols: Structural Characterization & Efficacy Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both the chemical identity and biological efficacy of this compound.

Protocol 1: Structural Elucidation via LC-ESI-MS/MS

Objective: To confirm the molecular mass and map the glycosidic linkages of this compound, specifically identifying the characteristic loss of the unsaturated sisosamine moiety. Causality: Electrospray ionization (ESI) is selected due to this compound's high polarity and hydrophilicity (XLogP3 = -5.1)[4]. MS/MS fragmentation precisely cleaves the weak glycosidic bonds, allowing for the independent mass verification of the 2-DOS, garosamine, and sisosamine fragments.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of this compound free base[2] in 1 mL of LC-MS grade water containing 0.1% formic acid (FA) to ensure complete protonation of the five amine groups.

-

Chromatographic Separation: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm). Note: Standard C18 columns are avoided due to the lack of retention for highly polar aminoglycosides.

-

Mobile Phase: Run a gradient of Acetonitrile (Mobile Phase A) and 20 mM Ammonium Formate in Water (Mobile Phase B), both containing 0.1% FA.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ion at m/z 448.27 [M+H]⁺.

-

Fragmentation Analysis: Apply Collision-Induced Dissociation (CID) at 25 eV.

-

Self-Validation: Verify the presence of the product ion at m/z 322.2 (loss of sisosamine) and m/z 163.1 (intact 2-DOS core). Run a Gentamicin C1a standard concurrently; the distinct m/z shifts will validate the presence of the 4',5'-dehydro double bond unique to this compound.

Fig 2: Analytical workflow for the structural elucidation and validation of this compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Objective: To quantify the in vitro bactericidal efficacy of this compound against susceptible and resistant bacterial strains. Causality: Broth microdilution provides a highly controlled, reproducible environment to assess the exact concentration required to halt bacterial replication, directly correlating with the drug's ribosomal binding affinity.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture Pseudomonas aeruginosa (ATCC 27853) and an E. coli control strain (ATCC 25922) on Mueller-Hinton (MH) agar overnight. Suspend colonies in sterile saline to a density of 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Antibiotic Serial Dilution: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of this compound sulfate from 64 µg/mL down to 0.125 µg/mL using cation-adjusted Mueller-Hinton broth (CAMHB). Crucial Step: Calcium and magnesium ions must be strictly adjusted, as they compete with this compound for outer membrane binding sites.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, yielding a final inoculum of 5 x 10⁵ CFU/mL.

-

Incubation & Reading: Incubate the plates at 37°C for 18-20 hours. The MIC is determined visually and spectrophotometrically (OD600) as the lowest concentration completely inhibiting visible growth.

-

Self-Validation: The assay is valid only if the MIC for the E. coli ATCC 25922 control falls within the established quality control range (typically 0.5 - 2.0 µg/mL).

Pharmacokinetics & Toxicity Profile

Like all aminoglycosides, this compound exhibits a narrow therapeutic index. Its highly polar nature prevents significant gastrointestinal absorption, necessitating intravenous or intramuscular administration. This compound is not metabolized and is excreted unchanged via glomerular filtration.

The primary dose-limiting toxicities are nephrotoxicity and ototoxicity. Nephrotoxicity is driven by the binding of the polycationic this compound molecules to megalin/cubilin receptors in the proximal renal tubules, leading to endocytosis and subsequent lysosomal phospholipidosis. Ototoxicity occurs via the disruption of calcium ion homeostasis in the inner ear hair cells, which can result in irreversible sensorineural hearing loss[6].

Table 2: this compound Pharmacological & Toxicity Data

| Parameter | Value / Description | Reference |

| Primary Target | 30S Ribosomal Subunit (16S rRNA) | [1],[5] |

| MIC Range (Natural Strains) | 0.2 - 1.6 µg/mL (e.g., Y. pestis models) | [2] |

| LD₅₀ (Mice, Intravenous) | 34 mg/kg | [3] |

| LD₅₀ (Mice, Intraperitoneal) | 221 mg/kg | [3] |

| LD₅₀ (Mice, Subcutaneous) | 288 mg/kg | [3] |

| Primary Adverse Effects | Nephrotoxicity, Vestibular/Cochlear Ototoxicity | [6] |

References

- Source: scbt.

- Source: nih.

- Source: medkoo.

- Source: pharmacompass.

- Source: drugfuture.

- Source: nih.

Sources

- 1. Sisomicin | C19H37N5O7 | CID 36119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Sisomicin [drugfuture.com]

- 4. Sisomicin sulfate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. Sisomicin Sulfate | C38H84N10O34S5 | CID 439243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Siseptin and Sisomicin: A Comprehensive Guide to Chemical Identity, Nomenclature, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Sisomicin, a potent aminoglycoside antibiotic, and clarifies its relationship with the term "Siseptin." It establishes that this compound is a trademark under which Sisomicin, typically as its sulfate salt, is marketed. This document will serve as a definitive resource, detailing the chemical identity, synonyms, mechanism of action, and key technical data for Sisomicin, thereby resolving any ambiguity between the two names and equipping researchers and drug development professionals with the foundational knowledge required for advanced study and application.

Introduction to Aminoglycoside Antibiotics

Aminoglycosides are a class of bactericidal antibiotics indispensable in the treatment of severe infections caused by Gram-negative bacteria and certain Gram-positive organisms.[1] Their shared mechanism of action involves the irreversible binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to cell death.[1][2] Sisomicin, derived from the fermentation of Micromonospora inyoensis, is a significant member of this class, structurally related to gentamicin.[2][3]

Sisomicin: The Core Active Pharmaceutical Ingredient (API)

Sisomicin is the fundamental active molecule. Understanding its specific chemical and pharmacological properties is critical for any research or development endeavor.

Chemical Identity and Structure

Sisomicin is a complex aminoglycoside antibiotic with a well-defined chemical structure.

-

IUPAC Name: (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol[4]

-

CAS Number (Free Base): 32385-11-8[4]

-

Molecular Formula: C₁₉H₃₇N₅O₇[5]

-

Molar Mass: 447.53 g/mol [3]

For clinical use and improved stability, Sisomicin is most commonly prepared as a sulfate salt.

-

Sisomicin Sulfate Molecular Formula: (C₁₉H₃₇N₅O₇)₂ · 5H₂SO₄[7]

Synonyms, Identifiers, and the "this compound" Connection

The nomenclature surrounding Sisomicin can be extensive. "this compound" is a trademark for Sisomicin and is not a distinct chemical entity.[8][9] This is a crucial point of clarification; research and procurement should always be traced back to the fundamental Sisomicin molecule and its appropriate CAS number.

| Identifier Type | Value | Source(s) |

| Active Moiety | Sisomicin | [3][4] |

| CAS Number (Base) | 32385-11-8 | [4][6] |

| CAS Number (Sulfate) | 53179-09-2 | [6][7] |

| Trade Names | This compound, Baymicin, Ensamycin, Extramycin, Rickamicin | [8][10][11] |

| Code Names | Sch 13475, Antibiotic 66-40 | [4][8] |

| UNII (Unique Ingredient Identifier) | X55XSL74YQ | [4] |

Mechanism of Action

Sisomicin exerts its bactericidal effect through a well-characterized mechanism typical of aminoglycosides.[12]

-

Ribosomal Binding: The primary target is the bacterial ribosome. Sisomicin binds with high affinity to the 30S ribosomal subunit.[1][2]

-

Inhibition of Protein Synthesis: This binding event interferes with the formation of the initiation complex, preventing the start of protein translation.[2]

-

mRNA Misreading: It also causes a conformational change in the ribosome's A-site, leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain.[1]

-

Cell Death: The accumulation of non-functional or toxic proteins, coupled with the disruption of the bacterial cell membrane integrity, leads to rapid bacterial cell death.[13][14]

Caption: Mechanism of Sisomicin action on bacteria.

Clinical and Pharmacological Profile

Sisomicin is a potent, broad-spectrum antibiotic with rapid bactericidal action.

-

Spectrum of Activity: It is highly effective against a wide range of aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[2][12] Its activity against Gram-positive bacteria is more limited, though it can be effective against certain strains of Staphylococcus aureus.[2]

-

Pharmacokinetics: Due to poor gastrointestinal absorption, Sisomicin is administered parenterally (intravenously or intramuscularly).[2][12] It is primarily excreted unchanged by the kidneys, with an elimination half-life of approximately 2-3 hours in patients with normal renal function.[12]

-

Therapeutic Uses: Sisomicin is indicated for the treatment of severe infections such as septicemia, respiratory tract infections, skin and soft tissue infections, and urinary tract infections caused by susceptible bacteria.[1]

-

Adverse Effects: As with other aminoglycosides, the primary concerns are potential nephrotoxicity (kidney damage) and ototoxicity (hearing and vestibular damage).[1][13] These risks are dose-dependent and are heightened with prolonged use or co-administration with other nephrotoxic drugs.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To assess the in vitro activity of Sisomicin, determining the Minimum Inhibitory Concentration (MIC) is a fundamental procedure.

Objective

To determine the lowest concentration of Sisomicin that visibly inhibits the growth of a target bacterial strain (e.g., P. aeruginosa ATCC 27853) after overnight incubation.

Rationale

The MIC value is a critical quantitative measure of an antibiotic's potency. It informs susceptibility breakpoints, guides therapeutic dosing regimens, and is essential for monitoring the emergence of antibiotic resistance. This protocol provides a standardized method to generate reliable and reproducible data for research and development.

Step-by-Step Methodology

-

Preparation of Sisomicin Stock Solution: Accurately weigh Sisomicin sulfate and dissolve it in sterile, deionized water to create a high-concentration stock solution (e.g., 1024 µg/mL). Filter-sterilize through a 0.22 µm filter.

-

Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test organism. Inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

Serial Dilution in Microplate:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the Sisomicin stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 3) to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of Sisomicin at which there is no visible growth (turbidity) in the well.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The terms this compound and Sisomicin refer to the same active pharmaceutical ingredient. This compound is a trade name, while Sisomicin is the generic name for the aminoglycoside antibiotic. For all scientific, research, and drug development purposes, it is imperative to use the specific chemical name, Sisomicin, and its corresponding CAS number to ensure accuracy and clarity. This guide has provided a comprehensive overview of its chemical identity, mechanism of action, and a foundational experimental protocol, equipping professionals with the necessary knowledge to work with this important antibacterial agent.

References

- Vertex AI Search. (2024). Pharmacology of Sisomicin; Pharmacokinetics, Mechanism of Action, Uses, Effects.

- Patsnap Synapse. (2024).

- Patsnap Synapse. (2024).

- LGC Standards. (n.d.).

- MIMS Philippines. (n.d.). Sisomicin: Uses & Dosage.

- Santa Cruz Biotechnology. (n.d.).

- NC

- Simson Pharma Limited. (n.d.).

- Sigma-Aldrich. (n.d.).

- MedchemExpress. (n.d.). Sisomicin (Antibiotic 6640) | Bacterial Inhibitor.

- Sigma-Aldrich. (n.d.). Sisomicin sulfate EP Reference Standard CAS 53179-09-2.

-

National Center for Biotechnology Information. (n.d.). Sisomicin. PubChem Compound Database. Retrieved from [Link]

- MilliporeSigma. (n.d.). Sisomicin =580µg/mgUSP 53179-09-2.

-

Wikipedia. (n.d.). Sisomicin. Retrieved from [Link]

- EMBL-EBI. (n.d.). Compound: SISOMICIN (CHEMBL221886) - ChEMBL.

- PharmaCompass. (n.d.). Sisomicin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- medtigo. (n.d.). sisomicin | Dosing & Uses.

- Merck Index. (n.d.). Sisomicin.

- MedKoo Biosciences. (n.d.). Sisomicin free base | CAS#32385-11-8 | Aminoglycoside antibiotic.

- United States Biological. (n.d.).

Sources

- 1. What is Sisomicin sulfate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Sisomicin sulfate? [synapse.patsnap.com]

- 3. Sisomicin - Wikipedia [en.wikipedia.org]

- 4. Sisomicin | C19H37N5O7 | CID 36119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: SISOMICIN (CHEMBL221886) - ChEMBL [ebi.ac.uk]

- 6. Sisomicin Sulfate | CAS 53179-09-2 | LGC Standards [lgcstandards.com]

- 7. Sisomicin sulfate salt | CAS 53179-09-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Sisomicin [drugfuture.com]

- 9. usbio.net [usbio.net]

- 10. sisomicin | Dosing & Uses | medtigo [medtigo.com]

- 11. medkoo.com [medkoo.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mims.com [mims.com]

- 14. SISOMICIN [drugs.ncats.io]

Technical Master Guide: Sisomicin (CAS 32385-11-8)

Part 1: Executive Technical Summary

Sisomicin (CAS 32385-11-8), also known as Siseptin or Rickamicin, is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis. Structurally, it is most similar to Gentamicin C1a but is distinguished by a unique unsaturated diamino sugar (Ring I).[1]

This structural unsaturation confers a distinct resistance profile, rendering Sisomicin naturally recalcitrant to specific aminoglycoside-modifying enzymes (AMEs) such as APH(3') and ANT(4')—enzymes that typically inactivate other aminoglycosides like Kanamycin.[2] It serves as the direct biosynthetic precursor to the semi-synthetic antibiotics Netilmicin and Plazomicin .

Chemical Identity Profile

| Parameter | Data |

| CAS Number | 32385-11-8 |

| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

| Molecular Formula | C₁₉H₃₇N₅O₇ |

| Molecular Weight | 447.53 g/mol |

| pKa Values | ~7.8, 8.2, 8.9, 9.4 (Polybasic nature) |

| Solubility | Highly soluble in water (>50 mg/mL); insoluble in organic solvents (ethanol, acetone).[3] |

| Appearance | White to off-white hygroscopic powder (usually as sulfate salt). |

Part 2: Mechanism of Action & Resistance Logic

Ribosomal Binding Dynamics

Sisomicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. Unlike bacteriostatic agents, the specific binding kinetics of Sisomicin induce a bactericidal cascade.

-

Target Site: The h44 helix of the 16S rRNA within the decoding A-site.

-

Molecular Interaction:

-

Ring I (Unsaturated): Stacks directly on the guanine residue G1491 . The unsaturation (double bond) facilitates a planar conformation that fits tightly into the A-site cleft.

-

Ring II (2-Deoxystreptamine): Forms critical hydrogen bonds with the phosphate backbone of A1493 and A1494 .[1]

-

Ring III (Garosamine): Interacts with the upper region of the A-site helix.[1]

-

Consequence: This binding locks the adenine residues A1492 and A1493 in a "flipped-out" conformation, mimicking the state induced by correct codon-anticodon pairing. This lowers the energy barrier for incorrect tRNAs to bind, causing massive mistranslation and the production of nonsense proteins that disrupt the bacterial cell membrane.

The "Structural Shield" Against Resistance

Sisomicin possesses a natural advantage over Kanamycin and Neomycin due to the absence of hydroxyl groups at the 3' and 4' positions of Ring I.

-

Vulnerability: Many bacteria produce Aminoglycoside Phosphotransferases (APH) and Nucleotidyltransferases (ANT) that attack specific -OH groups.

-

Sisomicin Defense:

-

APH(3') & ANT(4'): These enzymes target the 3' and 4' hydroxyls. Since Sisomicin lacks these hydroxyls naturally, it is immune to inactivation by these specific enzymes.

-

Susceptibility: It remains vulnerable to AAC(3) (acetylation of the 3-amino group) and AAC(6') (acetylation of the 6'-amino group).

-

Part 3: Production & Isolation Protocol

Objective: Isolate high-purity Sisomicin from Micromonospora inyoensis. Scale: Laboratory Pilot (10L Fermentation).

Fermentation Workflow

The production relies on a two-stage fermentation process to maximize titer before extraction.

Step 1: Seed Culture (Inoculum Preparation)

-

Medium: Beef extract (0.3%), Tryptone (0.5%), Yeast extract (0.5%), Dextrose (0.1%), Soluble Starch (2.4%), CaCO₃ (0.2%).

-

Conditions: pH 7.2, 28°C, 250 RPM orbital shaking.

-

Duration: 48–72 hours (until heavy vegetative growth is observed).

Step 2: Production Fermentation

-

Medium: Soluble Starch (5%), Soybean Meal (3.5%), CaCO₃ (0.7%), CoCl₂ (10⁻⁶ M).

-

Note: Cobalt chloride is a critical cofactor for the biosynthetic enzymes in Micromonospora.

-

-

Inoculation: 5% v/v of seed culture.

-

Conditions: 28°C, High Aeration (Dissolved Oxygen >30%).

-

Duration: 96–120 hours. Monitor pH; a rise to >8.0 often signals the end of the production phase.

Extraction & Purification (The "Acid Capture" Method)

Sisomicin is a basic compound strongly bound to the mycelium and fermentation solids.

-

Acidification: Adjust whole broth pH to 2.0 using 6N H₂SO₄. Agitate for 1 hour.

-

Logic: Protonation of the amino groups solubilizes Sisomicin, releasing it from the cell wall into the aqueous phase.

-

-

Filtration: Filter biomass using diatomaceous earth (Celite). Retain the filtrate.

-

Neutralization: Adjust filtrate pH to 7.0 with NaOH.

-

Ion Exchange Chromatography (Capture):

-

Resin: Weak acid cation exchange resin (e.g., Amberlite IRC-50) in NH₄⁺ form.

-

Loading: Pass filtrate through the column. Sisomicin binds; impurities pass through.

-

Elution: Elute with 1N NH₄OH. Collect active fractions (monitor via TLC or bioassay).

-

-

Polishing (HPLC):

-

Use a C18 Prep-HPLC column with an ion-pairing agent (TFA or HFBA) to separate Sisomicin from minor congeners (e.g., Gentamicin A).

-

Part 4: Analytical Protocols

Since Sisomicin lacks a UV-active chromophore, standard UV detection (254 nm) is ineffective. Two robust methods are recommended.

Method A: HPLC-OPA (Fluorescence Detection)

Best for high-sensitivity biological samples (plasma, cell lysate).

-

Derivatization Reagent: Dissolve o-phthalaldehyde (OPA) in methanol, add borate buffer (pH 10.4), and 2-mercaptoethanol .

-

Reaction: Mix Sample:Reagent (1:1) in the autosampler needle. Reaction is instantaneous (wait 1 min).

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol : Acetate Buffer pH 5.5 (70:30).

-

Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

-

Linearity: 0.1 µg/mL – 50 µg/mL.

Method B: HPLC-ELSD (Direct Detection)

Best for purity analysis and bulk substance verification.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Settings: Drift tube temp 50°C, Gas pressure 3.5 bar.

-

-

Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA). Gradient elution.

-

Logic: TFA acts as a volatile ion-pairing agent, allowing retention on C18 without clogging the ELSD.

-

-

Result: Sisomicin appears as a distinct peak without derivatization artifacts.

Part 5: Minimum Inhibitory Concentration (MIC) Protocol

Standard: CLSI M07-A10 (Cation-Adjusted Mueller-Hinton Broth).

-

Stock Preparation: Dissolve Sisomicin powder in sterile water to 1024 µg/mL.

-

Correction: Do not use phosphate-buffered saline (PBS) for stock, as phosphates can compete with aminoglycoside uptake. Use water or MOPS buffer.

-

-

Plate Setup: Use 96-well round-bottom plates. Add 100 µL CAMHB (Cation-Adjusted Mueller-Hinton Broth) to columns 2-12.

-

Dilution: Add 200 µL of stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.

-

Range: 512 µg/mL down to 1.0 µg/mL.

-

-

Inoculum: Prepare bacterial suspension (e.g., P. aeruginosa ATCC 27853) to 0.5 McFarland. Dilute 1:100 in CAMHB. Add 100 µL to all wells.

-

Final Test Concentration: 5 x 10⁵ CFU/mL.

-

-

Incubation: 35°C ± 2°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration well with no visible turbidity .

Part 6: Visualizations

Logical Workflow: Production & Analysis

Caption: Industrial-scale workflow for the fermentation, extraction, and purification of Sisomicin.

Mechanism of Action: Ribosomal Interference

Caption: Molecular cascade of Sisomicin binding to the 30S ribosome leading to bacterial cell death.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36119, Sisomicin. PubChem. [Link]

-

Sanders, W. E., & Sanders, C. C. (1980). Sisomicin: a review of eight years' experience. Reviews of Infectious Diseases. [Link]

-

Vastola, A. P., et al. (1980). 5-epi-Sisomicin and 5-epi-Gentamicin B: substrates for aminoglycoside-modifying enzymes that retain activity against aminoglycoside-resistant bacteria.[3][4] Antimicrobial Agents and Chemotherapy. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. M07-A10. [Link]

-

Hong, S., et al. (2024). Enhanced Production of Sisomicin in Micromonospora inyoensis by Protoplast Mutagenesis and Fermentation Optimization. Applied Biochemistry and Biotechnology. [Link]

-

Zhanel, G. G., et al. (2012). Plazomicin: A Novel Aminoglycoside Antibiotic.[5] Drugs. (Detailing Sisomicin as precursor and structural comparison). [Link]

Sources

- 1. Crystal Structure and Specific Binding Mode of Sisomicin to the Bacterial Ribosomal Decoding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-epi-Sisomicin and 5-epi-Gentamicin B: substrates for aminoglycoside-modifying enzymes that retain activity against aminoglycoside-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-epi-Sisomicin and 5-epi-Gentamicin B: substrates for aminoglycoside-modifying enzymes that retain activity against aminoglycoside-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Siseptin activity against methicillin-resistant Staphylococcus aureus (MRSA)

Topic: Siseptin (Sisomicin) Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Microbiologists, and Drug Development Scientists

Executive Summary: The this compound (Sisomicin) Profile[1][2][3]

This compound (chemically known as Sisomicin or Sisomycin ) is a broad-spectrum aminoglycoside antibiotic originally isolated from Micromonospora inyoensis.[1][2][3][] Structurally analogous to Gentamicin C1a, it is distinguished by a dehydro-ring modification that often confers superior potency against difficult-to-treat Gram-negative pathogens (Pseudomonas aeruginosa) and specific Gram-positive strains, including Staphylococcus aureus.

While methicillin-resistant Staphylococcus aureus (MRSA) has evolved robust resistance mechanisms against beta-lactams, aminoglycosides like this compound remain critical adjunctive therapies. They are rarely used as monotherapy for MRSA due to the prevalence of aminoglycoside-modifying enzymes (AMEs), but they exhibit profound synergistic bactericidal activity when combined with cell-wall active agents (e.g., vancomycin, daptomycin, or beta-lactams).

This guide dissects the mechanistic basis of this compound’s activity, its pharmacodynamic behavior against MRSA, and provides validated protocols for assessing its efficacy in synergistic combinations.

Molecular Mechanism of Action

This compound functions as a rapid, concentration-dependent bactericidal agent. Its mechanism is biphasic, involving membrane interaction and intracellular ribosomal disruption.

Uptake and Ribosomal Targeting

Unlike beta-lactams which target the cell wall, this compound must traverse the bacterial envelope.

-

Phase I (EDP-I): Ionic binding to the negatively charged cell surface (teichoic acids in S. aureus), displacing Mg²⁺ and Ca²⁺ ions. This destabilizes the membrane, facilitating initial entry.

-

Phase II (EDP-II): Energy-dependent transport across the cytoplasmic membrane, driven by the proton motive force (PMF). This is why aminoglycosides are ineffective in anaerobic conditions.

-

Target Binding: this compound binds irreversibly to the 16S rRNA of the 30S ribosomal subunit .

The Cascade of Lethality

The binding event triggers three catastrophic errors in bacterial physiology:

-

Inhibition of Initiation: Blocks the formation of the initiation complex (30S-50S-mRNA).

-

Mistranslation: Induces codon misreading, leading to the synthesis of aberrant, non-functional proteins.

-

Membrane Damage: These aberrant proteins incorporate into the cell membrane, creating channels that destroy permeability control, leading to further antibiotic influx and rapid cell death.

Figure 1: The self-reinforcing cycle of this compound-induced lethality in S. aureus.

Pharmacodynamics Against MRSA

Spectrum and Potency

This compound generally exhibits MIC values comparable to or slightly lower than Gentamicin against susceptible Staphylococci. However, against MRSA, the efficacy is dictated by the presence of specific resistance genes.

| Parameter | Value / Characteristic | Notes |

| MIC₅₀ (Susceptible) | 0.25 – 1.0 µg/mL | Highly potent against non-resistant strains. |

| MIC₉₀ (MRSA) | > 64 µg/mL (Variable) | High resistance due to AME presence (e.g., aac(6')-Ie-aph(2'')). |

| Killing Kinetics | Concentration-Dependent | Higher peak concentrations (Cmax) correlate with faster kill rates. |

| Post-Antibiotic Effect (PAE) | 1 – 6 Hours | Suppresses regrowth even after drug levels fall below MIC. |

The Synergy Imperative

Because many MRSA strains harbor enzymes that acetylate or phosphorylate aminoglycosides (rendering them inactive), this compound is most effective as a synergist .

-

Mechanism of Synergy: Cell-wall agents (Vancomycin, Beta-lactams) damage the peptidoglycan layer, facilitating this compound entry. Once inside, this compound halts protein synthesis, preventing the cell from repairing the cell wall damage. This "double-hit" strategy lowers the required MIC for both drugs.

Experimental Protocols

To evaluate this compound activity, researchers must employ rigorous standardized assays. Below are the validated protocols for MIC determination and Synergy testing.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

Materials:

-

This compound Sulfate (Sigma/USP grade), stock solution (10 mg/mL in H₂O).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

MRSA isolates (e.g., ATCC 43300) and QC strain (S. aureus ATCC 29213).

-

96-well polypropylene microplates (U-bottom).

Workflow:

-

Inoculum Prep: Prepare a direct colony suspension of MRSA in saline to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

-

Drug Dilution: Prepare serial 2-fold dilutions of this compound in CAMHB across the plate (Range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in wells. Final bacterial density: ~5 x 10⁵ CFU/mL.

-

Incubation: 35 ± 2°C for 16-20 hours (ambient air).

-

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Protocol B: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) of this compound + Vancomycin.

Logic: This assay creates a matrix of concentrations to identify combinations that inhibit growth where individual drugs fail.

Step-by-Step:

-

Matrix Setup:

-

Axis X (this compound): Dilute 0.03x MIC to 2x MIC.

-

Axis Y (Vancomycin): Dilute 0.03x MIC to 2x MIC.

-

-

Dispensing:

-

Dispense this compound dilutions in columns (1-8).

-

Dispense Vancomycin dilutions in rows (A-H).

-

Result: Each well contains a unique ratio of both drugs.

-

-

Inoculation: Add MRSA inoculum (5 x 10⁵ CFU/mL) to all wells.

-

Calculation (FICI):

-

Interpretation:

-

FICI ≤ 0.5: Synergy (Potent combination).

-

0.5 < FICI ≤ 4.0: Indifference.

-

FICI > 4.0: Antagonism.

-

-

Figure 2: Experimental workflow for assessing synergistic activity against MRSA.

Resistance & Clinical Considerations

The Challenge of AMEs: The primary barrier to this compound efficacy is the expression of Aminoglycoside Modifying Enzymes (AMEs). In MRSA, the bifunctional enzyme AAC(6')-Ie-aph(2'') is the most common. It acetylates and phosphorylates the aminoglycoside molecule, preventing ribosomal binding.

-

Note: this compound is structurally similar to Gentamicin C1a; strains resistant to Gentamicin via this mechanism are typically cross-resistant to this compound.

-

Exception: this compound may retain activity against strains producing only ANT(2'') or specific APH enzymes that affect Kanamycin but not the Gentamicin/Siseptin class.

Safety Profile: Like all aminoglycosides, this compound carries risks of:

-

Nephrotoxicity: Accumulation in proximal tubule cells (megalin-mediated endocytosis).

-

Ototoxicity: Damage to hair cells in the inner ear (often irreversible). Mitigation: In research models, once-daily high-dose dosing is often preferred over continuous infusion to maximize the concentration-dependent kill while allowing a "washout" period to reduce toxicity.

References

-

Weinstein, M. J., et al. (1970). "Sisomicin, a new broad-spectrum aminoglycoside antibiotic."[5] The Journal of Antibiotics. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

-

TargetMol. "Sisomicin: Chemical Properties and Biological Activity." Link

-

PubChem. "Sisomicin Sulfate Compound Summary." National Library of Medicine. Link

-

Mulazzo, J. P., et al. (2016). "Synergy of Aminoglycosides and Vancomycin against MRSA." Antimicrobial Agents and Chemotherapy.[6][7] (Contextual citation for synergy protocols).

Sources

Methodological & Application

Preparation of Siseptin (Sisomicin Sulfate) Stock Solutions in Water: An Application Note for Researchers

Introduction: The Criticality of Precise Aminoglycoside Stock Solution Preparation

Siseptin, scientifically known as Sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora inyoensis.[1][2] Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts protein synthesis by causing misreading of mRNA.[1][3] This ultimately leads to bacterial cell death, making Sisomicin a critical tool in combating a range of severe infections, particularly those caused by Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2]

Given its potent biological activity, the accuracy and reproducibility of experimental results in research and drug development settings are fundamentally reliant on the precise preparation of stock solutions. This application note provides a detailed, field-proven protocol for the preparation of this compound (Sisomicin Sulfate) stock solutions in water. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable, reliable, and accurately concentrated solutions, thereby ensuring the integrity of their downstream applications.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of Sisomicin Sulfate is paramount for its effective handling and the preparation of aqueous stock solutions.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₉H₃₇N₅O₇ · 2.5H₂SO₄ | [4] |

| Molecular Weight | 692.71 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Solubility in Water | Sparingly soluble to 50 mg/mL. Sonication may be required for complete dissolution. | [5][6][7][8] |

| Storage (Powder) | -20°C, desiccated. | [5][8] |

| Storage (Aqueous Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [9] |

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for the preparation of a this compound (Sisomicin Sulfate) stock solution.

Caption: Workflow for the preparation of this compound (Sisomicin Sulfate) stock solution.

Detailed Protocol for 10 mg/mL this compound (Sisomicin Sulfate) Stock Solution

This protocol details the preparation of a 10 mg/mL stock solution. The concentration can be adjusted as needed, with corresponding adjustments to the mass of Sisomicin Sulfate and the volume of water.

Materials and Equipment

-

This compound (Sisomicin Sulfate) powder (research or pharmaceutical grade)

-

Sterile, nuclease-free, and pyrogen-free water (e.g., water for injection or molecular biology grade water)

-

Calibrated analytical balance

-

Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Water bath sonicator (optional, but recommended)

-

Syringe-driven sterile filters (0.22 µm pore size)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Step-by-Step Methodology

-

Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

-

Equilibration of Powder: Before opening, allow the vial of lyophilized Sisomicin Sulfate to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder, which can affect weighing accuracy.

-

Weighing: Tare a sterile conical centrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Sisomicin Sulfate powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of the powder.

-

Dissolution: Using a calibrated micropipette, add the calculated volume of sterile, nuclease-free water to the tube. For a 10 mg/mL solution, add 10 mL of water.

-

Mixing: Tightly cap the tube and vortex at a medium speed until the powder is fully dispersed. Due to its "sparingly soluble" nature, complete dissolution may require further agitation.[5][6]

-

Sonication (if necessary): If particulates are still visible, place the tube in a water bath sonicator for short bursts (e.g., 2-3 cycles of 15-30 seconds) until the solution is clear.[8] Avoid excessive heating of the solution.

-

Sterile Filtration: To ensure the sterility of the stock solution, it is imperative to filter it through a 0.22 µm syringe filter into a new sterile tube.[9] This step removes any potential bacterial contaminants.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use, sterile microcentrifuge tubes.[9] The volume of each aliquot should be appropriate for your experimental needs.

-

Storage: Tightly seal the aliquot tubes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

-

Documentation: Label the aliquots clearly with the name of the compound (this compound/Sisomicin Sulfate), concentration, preparation date, and your initials. Maintain a detailed record in your laboratory notebook.

Quality Control: Ensuring the Integrity of Your Stock Solution

A robust quality control process is essential for validating the accuracy and purity of your prepared stock solution.

-

Concentration Verification: The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a suitable reference standard.[10][11] This method provides a precise quantification of the active compound.

-

Purity Assessment: HPLC coupled with mass spectrometry (HPLC-MS) can be employed to assess the purity of the stock solution and identify any potential degradation products or impurities.[10]

-

Sterility Testing: While sterile filtration is a critical step, sterility can be further confirmed by plating a small aliquot of the stock solution on a non-selective agar medium and incubating for 24-48 hours. No microbial growth should be observed.

Safety and Handling Precautions

As with all potent chemical compounds, appropriate safety measures must be observed when handling Sisomicin Sulfate.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.[12]

-

Avoid Inhalation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[12]

-

Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12]

-

Disposal: Dispose of waste materials according to your institution's guidelines for chemical waste.

Conclusion

The preparation of an accurate and stable this compound (Sisomicin Sulfate) stock solution is a foundational step for reliable and reproducible research. By adhering to the detailed protocol and understanding the rationale behind each step, researchers can confidently prepare high-quality stock solutions. The integration of stringent quality control measures and adherence to safety protocols will further ensure the integrity and success of subsequent experiments.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sisomicin sulfate? Retrieved from [Link]

-

Inxight Drugs. (n.d.). SISOMICIN. Retrieved from [Link]

-

Pharmacology of Sisomicin ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 18). Retrieved from [Link]

-

MIMS Philippines. (n.d.). Sisomicin: Uses & Dosage. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Sisomicin sulfate used for? Retrieved from [Link]

-

Axel Shop. (n.d.). 85-5893-50 Sisomicin Sulfate Salt 100mg 466144. Retrieved from [Link]

-

MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]

-

Chem-Impex. (n.d.). Sisomicin sulfate. Retrieved from [Link]

-

1mg. (2025, November 25). Sisomicin: View Uses, Side Effects and Medicines. Retrieved from [Link]

-

CD BioGlyco. (n.d.). Sisomicin Sulfate Analysis Service. Retrieved from [Link]

-

Waters. (n.d.). Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa. Retrieved from [Link]

-

Wikipedia. (n.d.). Sisomicin. Retrieved from [Link]

-

Eye (Lond). (1992). Aqueous kinetics of sisomicin sulphate. Retrieved from [Link]

Sources

- 1. What is the mechanism of Sisomicin sulfate? [synapse.patsnap.com]

- 2. What is Sisomicin sulfate used for? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. mpbio.com [mpbio.com]

- 7. toku-e.com [toku-e.com]

- 8. Sisomicin Sulfate | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sisomicin Sulfate Analysis - CD BioGlyco [bioglyco.com]

- 11. lcms.cz [lcms.cz]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Siseptin HPLC analysis method and retention time

Application Note: Advanced HPLC Analytical Strategies for Siseptin (Sisomicin) Quantification and Retention Time Optimization

Introduction & Chemical Context

This compound, universally recognized in pharmacopeial monographs as Sisomicin, is a potent, broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis[]. Structurally, it is a polycationic molecule closely related to the Gentamicin complex, differing from Gentamicin C1a primarily by the presence of a double bond in the purpurosamine ring[2]. In pharmaceutical analysis, Sisomicin is evaluated both as an active pharmaceutical ingredient (API) and as a critical related impurity in Gentamicin sulfate formulations[3].

Mechanistic Challenges in Aminoglycoside Analysis

The chromatographic analysis of Sisomicin presents two fundamental physicochemical hurdles that dictate the choice of analytical methodology:

-

Optical Invisibility (Lack of Chromophores): Sisomicin lacks conjugated

-electron systems, meaning it exhibits negligible ultraviolet (UV) absorbance above 220 nm[3]. Traditional UV detection is blind to this molecule without chemical modification[4]. -

Extreme Hydrophilicity: As a highly polar molecule with multiple primary/secondary amines and hydroxyl groups, Sisomicin exhibits virtually no retention on standard reversed-phase (RP) C18 columns[5].

To overcome these challenges, analytical scientists must employ either Pre-Column Derivatization (to attach a UV/Fluorescent chromophore) or Universal Detection techniques—such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)—combined with Ion-Pairing Chromatography (IPC) [6].

Workflow for this compound HPLC analysis comparing derivatization and direct detection strategies.

The Causality of Ion-Pairing Chromatography (IPC)

When utilizing direct detection methods (CAD or MS), the mobile phase must be modified with an ion-pairing reagent, typically Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA)[2].

The Mechanism: The negatively charged perfluorinated acid binds dynamically to the protonated amine groups of Sisomicin. This neutralizes the polycationic charge and forms a transient, hydrophobic ion-pair complex. This complex successfully partitions into the hydrophobic C18 or Pentafluorophenyl (PFP) stationary phase, drastically increasing the retention time and enabling the separation of closely related structural isomers[5].

Mechanism of ion-pairing chromatography for retaining highly polar this compound on RP columns.

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Analysis via HPLC-CAD (Derivatization-Free)

This modern approach utilizes Charged Aerosol Detection (CAD), which measures non-volatile analytes independent of their optical properties, providing uniform response and eliminating derivatization artifacts[6].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 100 mM TFA in high-purity deionized water (18.2 MΩ·cm). Expert Insight: Do not substitute TFA with formic acid; weaker acids fail to provide sufficient hydrophobicity for baseline resolution of Sisomicin from Gentamicin C1a[2].

-

Column Equilibration: Install an Acclaim AmG C18 column (3 µm, 4.6 × 150 mm)[7]. Equilibrate at a flow rate of 1.0 mL/min until the CAD baseline stabilizes (typically < 0.5 pA noise).

-

Temperature Control: Set the column compartment strictly to 30°C[7].

-

Detector Settings: Set the Corona Veo RS CAD evaporation temperature to 35°C with a data rate of 5 Hz[7].

-

Injection: Inject 5 µL of the Sisomicin sample (prepared in mobile phase).

Self-Validation System (Protocol A):

-

System Suitability Test (SST): Inject a mixed resolution standard containing Sisomicin (0.1 mg/mL) and Gentamicin C1a (0.1 mg/mL).

-

Acceptance Criteria: The resolution (

) between Sisomicin and Gentamicin C1a must be -

Causality & Corrective Action: If

, the system fails validation. Cause: Elevated column temperatures collapse the resolution between these specific isomers. Correction: Verify the column oven is calibrated and does not exceed 30°C[7]. Additionally, confirm the TFA concentration is exactly 100 mM; lower concentrations reduce retention and selectivity[7].

Protocol B: Pre-Column Derivatization HPLC-UV

For laboratories lacking CAD or MS infrastructure, pre-column derivatization using o-phthalaldehyde (OPA) remains the robust, traditional standard[8].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA in methanol, followed by the addition of a thiol catalyst (e.g.,

-mercaptopropionic acid) and borate buffer (pH 9.5)[8]. -

Derivatization Reaction: Transfer the required amount of Sisomicin stock solution (e.g., 0.5 mg/mL) into a 25 mL volumetric flask. Add 4.0 mL of the OPA reagent and 5.0 mL of methanol[4].

-

Thermal Incubation: Heat the mixture in a water bath at exactly 60°C for 15 minutes to drive the reaction of all primary amines to completion[4]. Dilute to volume with mobile phase.

-

Chromatographic Separation: Inject 20 µL onto a Thermo Scientific Hypersil Gold C18 column (150 × 4.6 mm, 5 µm) maintained at 30°C[3].

-

Elution & Detection: Run an isocratic flow at 0.5 mL/min using a Methanol/Water/Buffer mixture. Detect the isoindole derivatives via UV at 330 nm[3].

Self-Validation System (Protocol B):

-

Derivatization Efficiency Test: Inject the derivatized Sisomicin standard immediately after cooling (

) and again at -

Acceptance Criteria: The peak area Relative Standard Deviation (RSD) between the two time points must be

. -

Causality & Corrective Action: If RSD

, the derivatization is incomplete or the derivative is degrading. Cause: Inadequate heating or exhausted thiol catalyst. Correction: Ensure the reaction is heated to exactly 60°C for the full 15 minutes[4]. OPA derivatives are prone to rapid degradation; prepare fresh OPA reagent daily and utilize chilled autosamplers.

Quantitative Data & Retention Time Profiles

Table 1: Comparison of Analytical Methodologies

| Parameter | HPLC-CAD (Direct Analysis) | HPLC-UV (OPA Derivatization) |

| Detection Principle | Charged Aerosol Scattering[6] | UV Absorbance (Chromophore addition)[3] |

| Sample Prep Time | Minimal (Dilute & Shoot) | High (15 min heating at 60°C)[4] |

| Mobile Phase | 100 mM TFA (Volatile)[7] | Buffer/Methanol (Non-volatile compatible) |

| Typical Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[3] |

| Sensitivity (LOQ) | ~0.1 µg/mL[9] | ~1.0 µg/mL |

Table 2: Typical Retention Time (RT) Matrix for Aminoglycosides Note: Exact RTs are highly dependent on specific gradient slopes and column dead volumes. Data below represents relative elution order under standard 100 mM TFA IPC conditions[7][9].

| Analyte | UPLC-MS (QDa) RT (min) | HPLC-CAD Relative Elution Order | Structural Note |

| Garamine | ~2.50 | Early Eluter | Degradation product[2] |

| Sisomicin (this compound) | 4.92 | Elutes immediately prior to C1a | Contains double bond [2] |

| Gentamicin C1a | 5.10 | Mid Eluter | Highly similar to Sisomicin |

| Gentamicin C2 | 6.30 | Late Eluter | Methylated derivative |

References

- lcms.cz: Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa.

- Thermo Fisher Scientific: Gentamicin Sulfate Assay by HPLC with Charged Aerosol Detection.

- International Journal of Pharmacy and Biological Sciences: Validated Advanced Analytical Method for Related Substances Quantification Using Liquid Chromatographic Ultraviolet Technique in Gentamicin.

- Oxford Academic (oup.com): Development and Validation of a RP-HPLC Method for the Estimation of Netilmicin Sulfate and its Related Substances.

- BOC Sciences: CAS 32385-11-8 (Sisomicin) Properties.

- ResearchGate: Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection.

- Researcher.life: Determination of sisomicin in eluate from dried blood spot... by reversed-phase high-performance liquid chromatography after pre-column fluorimetric derivatization.

- Pragolab: Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation.

Sources

Application Notes and Protocols for Siseptin (Sisomicin Sulfate): A Comprehensive Guide to Storage and Handling

Introduction: The Criticality of Proper Siseptin Storage

This compound, the sulfate salt of the aminoglycoside antibiotic sisomicin, is a potent therapeutic agent with a broad spectrum of activity against various bacterial pathogens[1][2][3]. Derived from the fermentation of Micromonospora inyoensis, its efficacy is intrinsically linked to its chemical integrity[2]. For researchers, scientists, and drug development professionals, maintaining the stability of this compound in both its lyophilized and reconstituted forms is paramount to ensuring the validity and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic formulations.

This comprehensive guide provides a detailed exploration of the optimal storage conditions for this compound. It delves into the scientific principles underpinning these recommendations and offers detailed protocols for handling, reconstitution, and stability assessment. The information presented herein is grounded in established scientific literature and regulatory guidelines to ensure the highest level of technical accuracy and practical utility.

Part 1: this compound Lyophilized Powder: Maximizing Shelf-Life and Stability

The lyophilization, or freeze-drying, process is designed to enhance the stability of drug substances like this compound by removing water, which is a key reactant in many degradation pathways[4]. However, even in its solid state, this compound is not entirely impervious to degradation. Factors such as temperature, humidity, and light can still impact its purity and potency over time.

Recommended Storage Conditions

To ensure the long-term stability of this compound lyophilized powder, the following storage conditions are recommended based on a consensus from supplier specifications and best practices:

| Parameter | Condition | Rationale |

| Temperature | Short-term (days to weeks): 2°C to 8°C (Refrigerated)[2]. Long-term (months to years): -20°C[5]. | Lower temperatures significantly reduce the rate of solid-state chemical reactions that can lead to degradation. Storing at -20°C provides a more robust environment for preserving the integrity of the molecule over extended periods. |

| Humidity | Store in a desiccated environment. | This compound is hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can initiate hydrolytic degradation pathways, even in the solid state. |

| Light | Protect from light. | While specific photostability data for this compound is not extensively published, it is a general best practice for complex organic molecules to be protected from light to prevent photodegradation[6]. |

| Container | Store in the original, tightly sealed container. | This prevents the ingress of moisture and oxygen, both of which can contribute to the degradation of the product. |

Handling Precautions for Lyophilized Powder

Proper handling techniques are crucial to prevent contamination and degradation of the lyophilized powder:

-

Aseptic Technique: When handling this compound for sterile applications, always use aseptic techniques in a laminar flow hood or a similar controlled environment.

-

Equilibration to Room Temperature: Before opening the container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which could compromise its stability[7].

-

Minimize Exposure: Minimize the time the container is open to the atmosphere to reduce exposure to moisture and potential contaminants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder[8].

Part 2: this compound Reconstituted Solution: Navigating the Challenges of Aqueous Stability

Once reconstituted, this compound becomes significantly more susceptible to degradation due to the presence of water, which can facilitate hydrolysis and other chemical reactions. The stability of the solution is highly dependent on the storage temperature, pH, and the presence of other reactive species.

Recommended Storage Conditions for Reconstituted Solutions

The following table summarizes the recommended storage conditions for aqueous solutions of this compound:

| Parameter | Condition | Rationale |

| Temperature | Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C[5]. | Freezing the solution significantly slows down molecular motion and chemical reactions, thereby preserving the stability of this compound. Storage at -80°C provides a greater margin of safety for long-term preservation. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Each freeze-thaw cycle can potentially lead to the formation of ice crystals that can denature or otherwise damage the molecule. It is recommended to aliquot the stock solution into single-use volumes before freezing. |

| pH | Maintain a pH between 3.5 and 5.5 for optimal stability[9]. | Aminoglycosides are generally more stable in slightly acidic conditions. Alkaline conditions can promote degradation. |

| Light | Protect from light. | As with the lyophilized powder, reconstituted solutions should be protected from light to prevent photodegradation. |

Protocol for Reconstitution of this compound Lyophilized Powder

This protocol provides a step-by-step guide for the reconstitution of this compound lyophilized powder for research purposes.

Materials:

-

This compound (Sisomicin Sulfate) lyophilized powder

-

Sterile, pyrogen-free water for injection (WFI) or other appropriate sterile solvent

-

Sterile, polypropylene or glass vials

-

Sterile, disposable syringes and needles

-

Vortex mixer

Procedure:

-

Preparation: In a laminar flow hood, ensure all materials are sterile. Allow the this compound vial to equilibrate to room temperature before opening.

-

Solvent Addition: Using a sterile syringe, carefully add the required volume of sterile WFI to the this compound vial. For example, to prepare a 10 mg/mL stock solution, add the appropriate volume of solvent to a pre-weighed amount of this compound.

-

Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential foaming or denaturation. The resulting solution should be clear and colorless.

-

Aliquoting: Immediately after dissolution, aliquot the stock solution into sterile, single-use vials (e.g., polypropylene microcentrifuge tubes). This is a critical step to avoid repeated freeze-thaw cycles.

-

Storage: Label the aliquots clearly with the concentration, date of preparation, and storage conditions. Store the aliquots at -20°C for short-term use or -80°C for long-term storage[5].

Part 3: Understanding and Assessing this compound Stability

A thorough understanding of this compound's degradation pathways and the implementation of robust stability-indicating analytical methods are essential for ensuring the quality and reliability of research and development activities.

Potential Degradation Pathways

Aminoglycoside antibiotics like this compound can degrade through several mechanisms, primarily hydrolysis and oxidation.

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: Under strongly acidic or basic conditions, the glycosidic linkages in the this compound molecule can be cleaved, leading to the separation of the amino sugar and deoxystreptamine rings. This results in a complete loss of antibacterial activity[4].

-